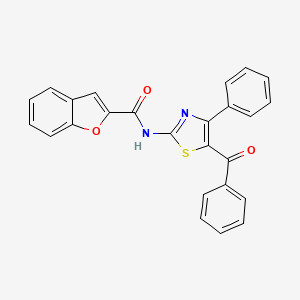

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide

CAS No.: 922472-94-4

Cat. No.: VC4308289

Molecular Formula: C25H16N2O3S

Molecular Weight: 424.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922472-94-4 |

|---|---|

| Molecular Formula | C25H16N2O3S |

| Molecular Weight | 424.47 |

| IUPAC Name | N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C25H16N2O3S/c28-22(17-11-5-2-6-12-17)23-21(16-9-3-1-4-10-16)26-25(31-23)27-24(29)20-15-18-13-7-8-14-19(18)30-20/h1-15H,(H,26,27,29) |

| Standard InChI Key | BSUWXGKZXKZRQW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4O3)C(=O)C5=CC=CC=C5 |

Introduction

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound with the molecular formula C25H16N2O3S. It features a unique structure that includes a benzofuran ring, a thiazole ring, and a benzoyl group, making it a subject of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Synthesis Methods

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common method starts with the preparation of the thiazole ring, followed by the introduction of the benzofuran moiety. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis may involve reagents such as benzoyl chloride, phenylthiazole, and benzofuran-2-carboxylic acid under controlled temperature and pH conditions.

Biological Activities

This compound exhibits several biological activities, including:

-

Antimicrobial Activity: It has demonstrated significant antimicrobial properties against various bacterial and fungal strains.

-

Anti-inflammatory Effects: It modulates inflammatory pathways, suggesting potential use in treating inflammatory diseases.

-

Anticancer Potential: Preliminary studies indicate cytotoxic effects against specific cancer cell lines, making it a candidate for further anticancer research.

Biological Activity Overview:

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits bacterial and fungal growth |

| Anti-inflammatory | Modulates inflammatory pathways |

| Anticancer | Exhibits cytotoxic effects on cancer cells |

Molecular Mechanism of Action

The molecular mechanism of action involves binding interactions with biomolecules and modulating enzyme activity. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic functions. This interaction can influence various cellular processes, including cell proliferation and apoptosis.

Research Applications

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide has applications in:

-

Chemistry: Used as a building block for synthesizing more complex molecules.

-

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

-

Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor in various biochemical pathways.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume